甲基四嗪-丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

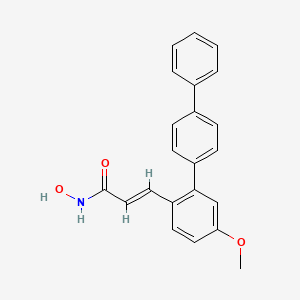

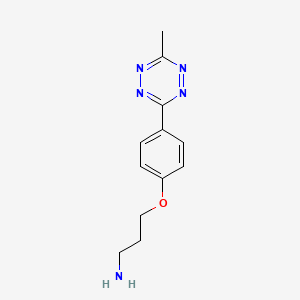

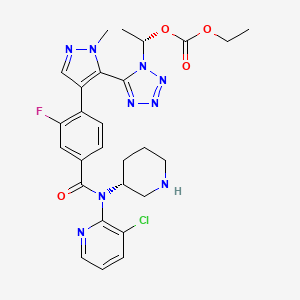

Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.

科学研究应用

Bioorthogonal chemistry is a method used in biological systems that involves reactions which do not interfere with native biochemical processes . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy, due to their tunable rapid reaction kinetics and unique fluorogenic characteristics .

In terms of the methods of application or experimental procedures, tetrazine-functionalized dyes are known to act as fluorogenic probes . The synthesis and molecular-design strategies for these probes involve traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis, as well as metal-catalyzed C–C bond formations with convenient tetrazine intermediates .

As for the results or outcomes obtained, the use of tetrazine bioorthogonal reactions has revolutionized labeling strategies for fluorescence imaging, with inverse electron demand Diels–Alder (iEDDA) reactions in particular attracting recent attention owing to their fast kinetics and excellent specificity .

- Methyltetrazine-Propylamine can be used in the development of targeted nanotherapeutics based on cancer biomarkers . The compound can be reacted with trans-cyclooctene (TCO) for a high-yield click reaction, while the amine easily reacts with carboxylic acids in the presence of reagents such as HATU or EDC to form amide bonds . This bioorthogonal reaction possesses excellent selectivity and biocompatibility, enabling the conjugation of two low abundance biopolymers in an aqueous and complex chemical environment .

- Tetrazine bioorthogonal reactions have revolutionized labeling strategies for fluorescence imaging . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage . The extremely fast kinetics and selectivity of this reaction enable the conjugation of two low abundance biopolymers within richly functionalized biological systems .

- The tetrazine-TCO ligation has found numerous applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging . These imaging techniques allow for the visualization of the spatial distribution of biochemical processes in the body .

- Radionuclide therapy uses small amounts of radioactive material to treat cancer and other medical conditions . The tetrazine-TCO ligation can be used in this therapy to deliver the radioactive material to the target cells .

- The tetrazine-TCO ligation can also be used in drug target identification . This process involves identifying the cellular or molecular structures that are involved in disease progression and can be targeted by drugs .

Bioconjugation in Drug Delivery Systems

Fluorescent Imaging

PET and SPECT Imaging

Radionuclide Therapy

Drug Target Identification

High-Energy Materials

属性

IUPAC Name |

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNRZRYXVIJHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-propylamine HCl salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)